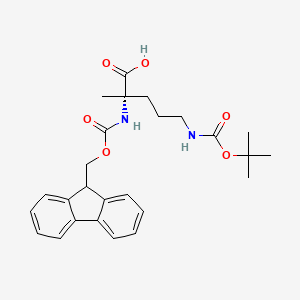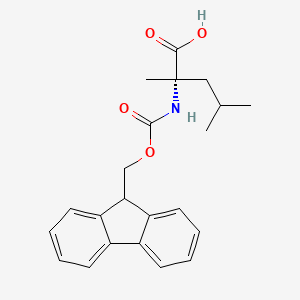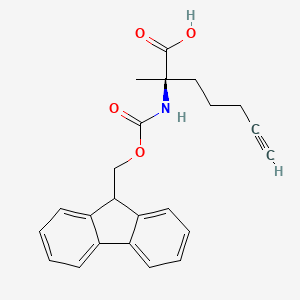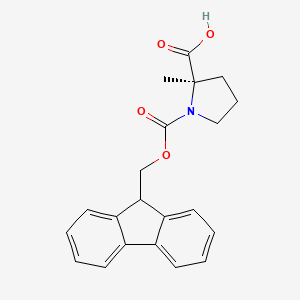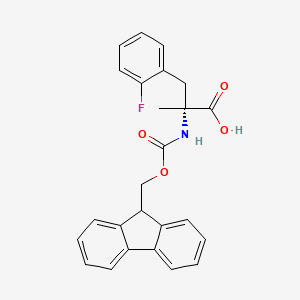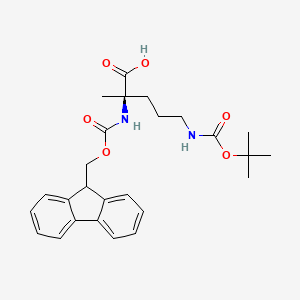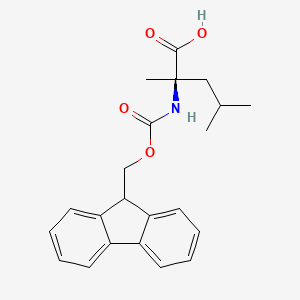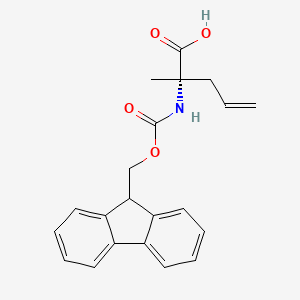
34805-19-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-Tyr(Bzl)-OSu, or Boc-O-benzyl-L-tyrosine hydroxysuccinimide ester, is a laboratory chemical used in the synthesis of substances . It has a molecular formula of C25H28N2O7 and a molecular weight of 468.50 g/mol .
Molecular Structure Analysis
The empirical formula of Boc-Tyr(Bzl)-OSu is C25H28N2O7 . The SMILES string representation of its structure is CC(C)(C)OC(=O)NC@@Hcc1)C(=O)ON3C(=O)CCC3=O .
Physical And Chemical Properties Analysis
Boc-Tyr(Bzl)-OSu is a white to off-white powder . It has a melting point range of 144-153 °C . It’s recommended to store it at -20 °C .
Applications De Recherche Scientifique
Peptide Synthesis
Boc-Tyr(Bzl)-OSu: is primarily used in the synthesis of peptides. It’s a protected amino acid derivative that allows for the sequential addition of amino acids to form a peptide chain. The Boc group protects the amino group during the synthesis process, which can be removed under acidic conditions without affecting the peptide chain .
Solid-Phase Peptide Synthesis (SPPS)
This compound is particularly useful in Solid-Phase Peptide Synthesis (SPPS) , where it’s attached to a solid resin. The Boc group ensures that the amino acid can be selectively deprotected and coupled to the next amino acid in the sequence, facilitating the automation of peptide synthesis .
Medicinal Chemistry
In medicinal chemistry, Boc-Tyr(Bzl)-OSu is used to create specific peptide sequences that can mimic the active sites of proteins or enzymes. This is crucial for the development of new drugs and therapeutic agents that can interact with biological targets .
Bioconjugation
The compound is also employed in bioconjugation techniques. It can be used to attach peptides to other molecules, including drugs, fluorescent tags, or biomolecules, which is essential for creating targeted therapies and diagnostic tools .
Proteomics Research
Proteomics research, which involves the large-scale study of proteins, often utilizes Boc-Tyr(Bzl)-OSu for synthesizing peptides that are used as standards or probes in mass spectrometry and other analytical techniques .
Enzyme Inhibition Studies
Researchers use this compound to design peptide inhibitors that can bind to the active sites of enzymes. This application is vital for understanding enzyme mechanisms and for the discovery of new inhibitors that could lead to the development of drugs .
Label-Free DNA Biosensors
A novel application of Boc-Tyr(Bzl)-OSu is in the development of label-free DNA biosensors. These biosensors can detect DNA sequences without the need for fluorescent or radioactive labels, making the process simpler and more cost-effective .
Material Science
Lastly, in material science, Boc-Tyr(Bzl)-OSu can be used to modify surfaces at the molecular level. This can improve the interaction between biological molecules and synthetic materials, which is important for the development of biocompatible implants and devices .
Safety and Hazards
According to the safety data sheet, Boc-Tyr(Bzl)-OSu is not classified as a hazardous substance or mixture . However, in case of skin contact, it’s advised to wash off with soap and plenty of water. If inhaled, move the person into fresh air. If not breathing, give artificial respiration .
Mécanisme D'action
Target of Action
The compound 34805-19-1, also known as Boc-O-Benzyl-L-tyrosine hydroxysuccinimide ester , is a biochemical used in proteomics research
Mode of Action
It’s known that this compound is used in proteomics research , suggesting it may interact with proteins or peptides in some way.
Biochemical Pathways
Given its use in proteomics research , it may be involved in protein synthesis or modification pathways.
Result of Action
As a biochemical used in proteomics research , it may have effects on protein structure or function.
Action Environment
It’s worth noting that the compound should be stored at -20°c , indicating that temperature could be a significant environmental factor affecting its stability.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of compound '34805-19-1' involves the condensation of two key starting materials, followed by a series of reactions to form the final product.", "Starting Materials": [ "4-chloro-2-nitroaniline", "2,4-dichloro-5-nitrophenylamine" ], "Reaction": [ "Step 1: The starting materials, 4-chloro-2-nitroaniline and 2,4-dichloro-5-nitrophenylamine, are mixed together in a suitable solvent, such as ethanol or methanol.", "Step 2: The mixture is heated to reflux temperature and a catalytic amount of a base, such as potassium carbonate or sodium hydroxide, is added.", "Step 3: The reaction mixture is stirred for several hours until the desired product is formed.", "Step 4: The product is isolated by filtration or extraction and purified by recrystallization or chromatography.", "Step 5: The final product, compound '34805-19-1', is obtained as a solid with a high degree of purity." ] } | |
Numéro CAS |
34805-19-1 |
Nom du produit |
34805-19-1 |
Formule moléculaire |
C25H28N2O7 |
Poids moléculaire |
468,49 g/mole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





